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Abstract
Nipamovir is a novel, orally bioavailable nitroimidazole-based prodrug with potent anti-HIV

activity. It represents a promising new class of antiretroviral agents that target the highly

conserved zinc finger domains of the HIV-1 nucleocapsid protein (NCp7). By interfering with the

final maturation steps of the virus, Nipamovir presents a high barrier to the development of

viral resistance, a significant advantage in the landscape of HIV therapeutics. This technical

guide provides a comprehensive overview of the chemical structure, physicochemical

properties, mechanism of action, and available biological data for Nipamovir. Detailed

experimental methodologies for its evaluation and relevant signaling pathways are also

discussed to support further research and development efforts.

Chemical Structure and Identification
Nipamovir is a mercaptobenzamide derivative with the systematic IUPAC name N-(3-amino-3-

oxopropyl)-2-(3-methyl-5-nitroimidazol-4-yl)sulfanylbenzamide[1]. Its chemical structure is

characterized by a nitroimidazole moiety linked via a thioether bond to a benzamide scaffold,

which in turn is connected to an aminopropanamide side chain.

Table 1: Chemical Identifiers for Nipamovir[1]
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Identifier Value

IUPAC Name
N-(3-amino-3-oxopropyl)-2-(3-methyl-5-

nitroimidazol-4-yl)sulfanylbenzamide

Molecular Formula C₁₄H₁₅N₅O₄S

CAS Number 2651908-78-8

SMILES
CN1C=NC(=C1SC2=CC=CC=C2C(=O)NCCC(=

O)N)--INVALID-LINK--[O-]

Physicochemical Properties
Experimentally determined physicochemical properties for Nipamovir are not extensively

reported in the public domain. However, computational predictions provide valuable insights

into its characteristics.

Table 2: Computed Physicochemical Properties of Nipamovir[1]

Property Value

Molecular Weight 349.37 g/mol

Exact Mass 349.08447515 Da

Topological Polar Surface Area 161 Å²

Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor Count 6

Rotatable Bond Count 6

XLogP3-AA 0.7

Mechanism of Action
Nipamovir functions as a prodrug, meaning it is administered in an inactive form and is

converted to its active metabolite within the body. Its mechanism of action is complex and

targets a critical stage in the HIV life cycle: viral maturation[2].
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The primary target of the active form of Nipamovir is the HIV-1 nucleocapsid protein (NCp7).

NCp7 is a small, basic protein that contains two highly conserved zinc finger domains of the

Cys-Xaa2-Cys-Xaa4-His-Xaa4-Cys (CCHC) type. These zinc fingers are crucial for several

viral functions, including:

Genomic RNA packaging: NCp7 binds to the viral RNA genome and facilitates its

encapsidation into newly forming virions.

Reverse transcription: It acts as a nucleic acid chaperone, assisting in the reverse

transcription of the viral RNA into DNA.

Viral assembly and maturation: NCp7 plays a role in the proper assembly of the Gag

polyprotein and the subsequent maturation of the virion.

The active metabolite of Nipamovir, a mercaptobenzamide, is thought to disrupt the zinc

coordination within the NCp7 zinc fingers. This leads to the ejection of zinc ions, causing the

protein to misfold and lose its function. The inactivation of NCp7 ultimately results in the

production of non-infectious viral particles[2]. This unique mechanism of action, targeting a

highly conserved viral protein, is believed to contribute to the high barrier to resistance

observed with Nipamovir[2].
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Caption: Mechanism of action of Nipamovir targeting HIV-1 NCp7.

Biological Activity
Nipamovir has demonstrated potent anti-HIV activity in cell-based assays. The 50% effective

concentration (EC₅₀) values have been determined in different cell lines against various HIV-1

strains.

Table 3: In Vitro Anti-HIV Activity of Nipamovir[3]

Cell Line HIV-1 Strain EC₅₀ (µM)

CEM-SS HIV-1RF 3.64 ± 3.28

hPBMC HIV-1₉₂HT₅₉₉ 3.23 ± 2.81

Information on the 50% cytotoxic concentration (CC₅₀) and the resulting selectivity index (SI =

CC₅₀/EC₅₀) is not readily available in the public literature, which would be crucial for a
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comprehensive assessment of its therapeutic window.

Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and characterization of

Nipamovir are not publicly available. However, based on its chemical structure, a general

synthetic approach can be proposed. Similarly, standard protocols for the evaluation of anti-HIV

compounds can be adapted for Nipamovir.

Proposed Synthetic Workflow
The synthesis of Nipamovir likely involves a multi-step process. A plausible synthetic route

could involve the coupling of a pre-functionalized nitroimidazole thioether with a benzamide

derivative.

2-mercaptobenzoic acid

2-((3-methyl-5-nitro-1H-imidazol-4-yl)thio)benzoic acid
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Caption: A plausible synthetic workflow for Nipamovir.

In Vitro Anti-HIV Assay Workflow
The evaluation of Nipamovir's anti-HIV activity typically involves cell-based assays using

susceptible cell lines and laboratory-adapted or clinical isolates of HIV-1.
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1. Culture susceptible cells
(e.g., CEM-SS, hPBMCs)

3. Infect cells with HIV-1
in the presence of Nipamovir

2. Prepare serial dilutions
of Nipamovir

4. Incubate for several days

5. Quantify viral replication
(e.g., p24 ELISA, RT assay)

6. Calculate EC₅₀

Click to download full resolution via product page

Caption: General workflow for in vitro anti-HIV assays.

5.2.1. CEM-SS Cell-Based Assay

Cell Preparation: Maintain CEM-SS cells in RPMI-1640 medium supplemented with 10%

fetal bovine serum, L-glutamine, and antibiotics.

Compound Preparation: Prepare a stock solution of Nipamovir in DMSO and make serial

dilutions in the culture medium.

Infection: Plate CEM-SS cells and add the serially diluted Nipamovir. Subsequently, infect

the cells with a known titer of HIV-1 (e.g., HIV-1RF). Include control wells with no drug and

no virus.

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 6-7 days.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b12369593?utm_src=pdf-body-img
https://www.benchchem.com/product/b12369593?utm_src=pdf-body
https://www.benchchem.com/product/b12369593?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantification of Viral Replication: Measure the amount of HIV-1 p24 antigen in the culture

supernatants using a commercial ELISA kit.

Data Analysis: Calculate the percentage of inhibition of viral replication for each drug

concentration and determine the EC₅₀ value using non-linear regression analysis.

5.2.2. hPBMC-Based Assay

Cell Preparation: Isolate human peripheral blood mononuclear cells (hPBMCs) from healthy

donor blood using Ficoll-Paque density gradient centrifugation. Stimulate the cells with

phytohemagglutinin (PHA) for 2-3 days before infection.

Compound Preparation: Prepare a stock solution of Nipamovir in DMSO and make serial

dilutions in the culture medium.

Infection: Wash the PHA-stimulated hPBMCs and resuspend them in fresh medium

containing interleukin-2 (IL-2). Add the serially diluted Nipamovir to the cells, followed by

infection with a known titer of HIV-1 (e.g., HIV-1₉₂HT₅₉₉).

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator. Replace the culture medium

every 2-3 days with fresh medium containing the appropriate drug concentration and IL-2.

Quantification of Viral Replication: Collect culture supernatants at various time points (e.g.,

day 7, 10, 14) and measure the HIV-1 p24 antigen concentration by ELISA.

Data Analysis: Determine the EC₅₀ value as described for the CEM-SS assay.

Signaling Pathways
The activation of the nitroimidazole prodrug Nipamovir to its active mercaptobenzamide form

is a critical step in its mechanism of action. While the precise enzymatic pathways have not

been fully elucidated, it is hypothesized that intracellular reductases are involved in the

reduction of the nitro group, a common activation mechanism for nitroaromatic compounds,

particularly under hypoxic conditions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b12369593?utm_src=pdf-body
https://www.benchchem.com/product/b12369593?utm_src=pdf-body
https://www.benchchem.com/product/b12369593?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nipamovir
(Inactive Prodrug)

Reactive Nitroso/
Hydraxylamine Intermediate

Reduction

Cellular Reductases
(e.g., Cytochrome P450 reductases)

Catalyzes

Active Mercaptobenzamide

Further
Transformation

Click to download full resolution via product page

Caption: Hypothesized prodrug activation pathway of Nipamovir.

Conclusion
Nipamovir is a promising anti-HIV agent with a novel mechanism of action that offers a high

barrier to resistance. Its characterization as a nitroimidazole prodrug that targets the highly

conserved NCp7 protein of HIV-1 makes it a valuable candidate for further development. The

data presented in this technical guide summarize the current knowledge of Nipamovir's
chemical and biological properties. Further research is warranted to fully elucidate its

physicochemical properties, pharmacokinetic and pharmacodynamic profiles, and to establish

detailed experimental protocols for its synthesis and analysis. Such studies will be instrumental

in advancing Nipamovir through the drug development pipeline and potentially offering a new

therapeutic option for the treatment of HIV infection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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